3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid
Description
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid (CAS: 612042-13-4) is a fluorinated sulfonamide derivative of propanoic acid. Its structure features a benzenesulfonamide moiety substituted with a trifluoromethyl (-CF₃) group at the meta position and a propanoic acid chain linked via a sulfonamide bond (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide and carboxylic acid functionalities contribute to hydrogen-bonding interactions, making it a versatile intermediate in medicinal chemistry .
This compound has been utilized in synthesizing carboxamide derivatives of Celecoxib, demonstrating antimicrobial and antioxidant activities . Its role as a pharmacophore is attributed to its synthetic versatility, enabling modifications for targeted drug discovery.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c11-10(12,13)7-2-1-3-8(6-7)19(17,18)14-5-4-9(15)16/h1-3,6,14H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHFTISYMPZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with β-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex organic molecules, particularly those containing trifluoromethyl groups, which are known to enhance biological activity.
Biology
- Biological Activity Studies: Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. This compound has been investigated for its potential as:
- Antimicrobial Agent: Studies suggest it may inhibit specific enzymes involved in metabolic pathways, affecting microbial viability.
- Enzyme Inhibition: Potential to inhibit enzymes related to cancer cell proliferation and apoptosis.
Medicine
- Therapeutic Properties Exploration: The compound is being explored for possible applications in treating conditions such as:
- Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways.
- Anticancer Activities: Case studies have shown that it may enhance the efficacy of traditional chemotherapeutics when used in combination.
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Trifluoromethyl-substituted compounds can inhibit key metabolic enzymes, reducing viability. |
| Synergistic Effects | Enhanced cytotoxicity observed when combined with traditional chemotherapeutics in vitro. |
| Antimicrobial Activity | Potential inhibition of microbial growth through enzyme modulation. |
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Key Observations :
Key Observations :
- Antimicrobial Activity : The target compound’s derivatives outperform standard antioxidants (e.g., ascorbic acid) in DPPH radical scavenging .
- Anticancer vs. Analgesic : Structural variations (e.g., indole or pyridazinyl groups) dictate therapeutic focus .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, a compound with the molecular formula C10H10F3NO4S, has garnered attention in scientific research for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The unique structure of this compound includes a trifluoromethyl group, a benzenesulfonamide moiety, and a propanoic acid group. This combination contributes to its distinct chemical and biological properties.
The mechanism of action for this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, while the sulfonamide moiety facilitates hydrogen bonding and other interactions that contribute to biological activity.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting specific diseases.
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. It was tested against several bacterial strains, demonstrating significant antibacterial activity. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
3. Anti-inflammatory Properties
Preliminary studies indicate that the compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation, showing a reduction in inflammatory markers and symptoms, which points to its therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced cytokine levels in vitro |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against various pathogens, it was found to have MIC values ranging from 40 to 50 µg/mL against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The compound's inhibition zones were comparable to those of established antibiotics like ceftriaxone, indicating its potential utility in treating resistant infections .
Case Study: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may modulate immune responses and could be further explored for therapeutic applications in autoimmune diseases .
Research Applications
The compound's biological activities position it as a valuable candidate for various research applications:
- Pharmaceutical Development : As an intermediate in drug synthesis, it can lead to the development of new therapeutics targeting inflammation and infection.
- Chemical Biology : Its unique structure allows for exploration in chemical biology studies focused on enzyme interactions and receptor binding.
- Material Science : The compound's properties may also be exploited in developing advanced materials with specific functionalities due to its fluorinated nature.
Q & A
Q. What are the recommended methods for synthesizing 3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonamide coupling between 3-(trifluoromethyl)benzenesulfonyl chloride and β-alanine derivatives. Key steps include:
- Enantioselective control : Use chiral auxiliaries or catalysts to ensure stereochemical purity, as seen in analogous sulfonamide syntheses .
- Purification : Recrystallization or column chromatography to isolate the product. Monitor purity via HPLC (>98% purity thresholds are common, as in trifluoromethylphenyl analogs) .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Methodological Answer :
- Safety protocols : Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Use fume hoods during weighing or handling .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability studies on similar trifluoromethyl compounds recommend desiccants to mitigate moisture uptake .
- Waste disposal : Segregate chemical waste and consult institutional guidelines for sulfonamide-containing compounds .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and F NMR confirm sulfonamide linkage and trifluoromethyl group integrity. Compare with reference data from NIST or PubChem .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) and isotopic patterns.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction path prediction : Use quantum mechanical calculations (e.g., DFT) to model sulfonamide formation energetics and transition states .
- Docking studies : Screen derivatives for binding affinity to target enzymes (e.g., carbonic anhydrase) using AutoDock or Schrödinger Suite.
- Machine learning : Train models on PubChem data to predict solubility or bioactivity, accelerating lead optimization .
Q. What strategies can resolve contradictions in reported biological activity data for sulfonamide-containing propanoic acid derivatives?
- Methodological Answer :
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) to ensure reproducibility .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Cross-validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .
Q. How can reaction engineering principles improve the scalability of synthesizing this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous flow reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing racemization risks .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and chiral purity .
- Design of experiments (DoE) : Optimize parameters (e.g., residence time, catalyst loading) using factorial designs to balance yield and enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
